rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Catalog No.
S13974444
CAS No.
M.F
C14H16O2
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-car...

Product Name

rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

IUPAC Name

(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C14H16O2/c15-13(16)14(11-4-2-1-3-5-11)9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2,(H,15,16)/t10-,12+,14-/m0/s1

InChI Key

FODOCVXEWGKNJA-SUHUHFCYSA-N

Canonical SMILES

C1CC2CC1CC2(C3=CC=CC=C3)C(=O)O

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@]2(C3=CC=CC=C3)C(=O)O

Rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is an organic compound characterized by its bicyclic structure and a carboxylic acid functional group. The compound has the molecular formula C14H16O2C_{14}H_{16}O_{2} and a molecular weight of approximately 224.28 g/mol. It features a phenyl group attached to the bicyclic framework, which contributes to its unique chemical properties and potential biological activities. The IUPAC name reflects its stereochemistry, indicating specific configurations at the chiral centers within the bicyclic structure .

Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of hydrocarbons.
  • Reduction: Reduction of the carboxylic acid group to form primary alcohols or aldehydes.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties.

Several methods exist for synthesizing rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid:

  • Diels-Alder Reaction: A common approach involves a Diels-Alder reaction between a diene and a dienophile, leading to the formation of the bicyclic structure.

    Example:
    text
    Diene + Dienophile → Bicyclic Intermediate
  • Functional Group Transformations: Starting from simpler bicyclic precursors, functional groups can be introduced or modified to yield the desired carboxylic acid.
  • Asymmetric Synthesis: Techniques such as chiral auxiliary methods or catalytic asymmetric synthesis can be employed to obtain enantiomerically enriched products.

Rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs with anti-inflammatory or antimicrobial properties.
  • Material Science: Its unique structure may be useful in creating novel materials with specific mechanical or thermal properties.
  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid focus on its behavior in biological systems and its interactions with proteins or enzymes. Understanding these interactions is crucial for predicting its pharmacological effects and potential side effects.

Key areas of study include:

  • Binding affinity: Assessing how well the compound binds to target receptors or enzymes.
  • Metabolic pathways: Investigating how the compound is metabolized within biological systems.

Several compounds share structural similarities with rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid:

Compound NameCAS NumberKey Features
Bicyclo[2.2.1]heptane-2-carboxylic acid824-62-4Parent structure without phenyl group
3-Phenylbicyclo[2.2.1]heptane-3-carboxylic acid104653-97-6Different positional isomer with potential activity
rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-3-carboxylic acid24736-65-0Similar stereochemistry but different position

Uniqueness

The uniqueness of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and the presence of the phenyl group at the 2-position of the bicyclic framework, which may influence its reactivity and biological activity compared to other derivatives.

Norbornene-Based Carbocyclic Frameworks in Synthesis

The norbornene scaffold serves as a versatile precursor for constructing bicyclo[2.2.1]heptane derivatives. Ring-opening metathesis polymerization (ROMP) of norbornene-dicarboximide monomers, as demonstrated by Basyouni et al., enables precise control over polymer architecture while preserving functional groups for downstream modifications. For rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid, the norbornene core is typically derived from Diels–Alder adducts of cyclopentadiene and maleic anhydride, followed by stereoselective functionalization.

A key intermediate involves the exo-selective iodination or carboxylation of the norbornene framework. For example, 5-norbornene-2-exo-carboxylic acid has been isolated via recrystallization from chlorobenzene, achieving high purity for subsequent coupling reactions. Introducing the phenyl group at the 2-position often employs Friedel–Crafts alkylation or transition-metal-catalyzed cross-coupling, leveraging the strained geometry of the bicyclic system to direct regioselectivity.

Palladium/Norbornene Cooperative Catalysis for Functionalization

Palladium/norbornene (Pd/NBE) cooperative catalysis has revolutionized the functionalization of aromatic systems adjacent to bicyclic frameworks. As reviewed by Wang and Dong, this approach enables sequential C–H activation/functionalization steps, forming polyfunctionalized arenes with precise stereochemical outcomes. For rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid, Pd/NBE catalysis facilitates:

  • ortho-C–H Arylation: The norbornene moiety acts as a transient directing group, enabling palladium to selectively activate the ortho-C–H bond of the phenyl group. Subsequent coupling with aryl halides installs substituents without disrupting the bicyclic core.
  • Carboxylic Acid Directing Effects: The carboxylic acid group enhances regioselectivity by coordinating to palladium, as observed in related norbornane derivatives. This interaction suppresses undesired β-hydride elimination, favoring cyclometalation pathways.

A representative catalytic cycle involves oxidative addition of an aryl halide to Pd(0), norbornene insertion to form a π-allyl intermediate, and reductive elimination to yield the functionalized product.

Acid-Catalyzed Lactonization and Iodolactonization Strategies

The carboxylic acid moiety in rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid participates in acid-mediated cyclization reactions. Lactonization, induced by protic acids (e.g., H2SO4) or Lewis acids (e.g., BF3·OEt2), forms γ-lactones via intramolecular esterification. Iodolactonization, employing iodine or N-iodosuccinimide (NIS), introduces an iodine atom at the bridgehead position while forming a lactone ring.

Table 1: Representative Lactonization Conditions for Norbornane Carboxylic Acids

SubstrateReagentTemperature (°C)Yield (%)Reference
5-Norbornene-2-exo-carboxylic acidH2SO4 (cat.)8085
2-Phenylnorbornane-2-carboxylic acidNIS, CH3CN2578

These reactions exploit the bicyclic system’s strain to favor five-membered lactone formation, with iodolactonization providing halogenated intermediates for cross-coupling.

Enantioselective Diels–Alder Approaches to Norbornane Derivatives

The Diels–Alder reaction between cyclopentadiene and dienophiles like maleic anhydride remains the cornerstone of norbornene synthesis. Enantioselective variants employ chiral catalysts, such as Jacobsen’s Co(III)-salen complexes, to induce asymmetry in the bicyclic framework. For rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid, post-cycloaddition modifications include:

  • Phenyl Group Installation: Friedel–Crafts alkylation using benzene and AlCl3 under controlled conditions.
  • Carboxylic Acid Functionalization: Hydrolysis of anhydride intermediates to carboxylic acids, followed by β-alanine coupling to introduce amino acid side chains.

Notably, the stereochemical outcome of the Diels–Alder reaction dictates the relative configuration of the final product. Exo transition states dominate due to secondary orbital interactions, favoring the formation of the exo-diastereomer.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.115029749 g/mol

Monoisotopic Mass

216.115029749 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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